Fumagillol

Catalog No.
S528541
CAS No.
108102-51-8
M.F
C16H26O4
M. Wt
282.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fumagillol

CAS Number

108102-51-8

Product Name

Fumagillol

IUPAC Name

(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-ol

Molecular Formula

C16H26O4

Molecular Weight

282.37 g/mol

InChI

InChI=1S/C16H26O4/c1-10(2)5-6-12-15(3,20-12)14-13(18-4)11(17)7-8-16(14)9-19-16/h5,11-14,17H,6-9H2,1-4H3/t11-,12-,13-,14-,15+,16+/m1/s1

InChI Key

CEVCTNCUIVEQOY-JQOWZUPLSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Gelcohol; NSC-9665; NSC 9665; NSC9665; Fumagillol

Canonical SMILES

CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)O)OC)C

Isomeric SMILES

CC(=CC[C@@H]1[C@@](O1)(C)[C@H]2[C@@H]([C@@H](CC[C@]23CO3)O)OC)C

The exact mass of the compound Fumagillol is 282.1831 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9665. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Sesquiterpenes - Supplementary Records. It belongs to the ontological category of secondary alcohol in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Fumagillol is a highly functionalized sesquiterpenoid spiro-epoxide and the core structural scaffold of the natural product fumagillin. In industrial and advanced laboratory settings, fumagillol is primarily procured as a critical synthetic precursor rather than a final therapeutic agent. It retains the essential spiro-epoxide moiety responsible for the irreversible covalent binding to the active-site histidine (His231) of methionine aminopeptidase 2 (MetAP2)[1]. By providing a free secondary alcohol at the C-6 position, fumagillol serves as the direct starting material for the synthesis of next-generation, metabolically stable MetAP2 inhibitors, such as TNP-470 and various carbamate derivatives, bypassing the handling challenges associated with its highly unstable parent compound[2].

Attempting to use the naturally occurring parent compound, fumagillin, as a direct substitute for fumagillol introduces severe processability and stability bottlenecks. Fumagillin possesses a highly reactive decatetraenedioic acid ester side chain that is exceptionally prone to rapid degradation under UV light, thermal stress, and acidic conditions[1]. Procuring fumagillin for derivatization requires an initial, carefully controlled saponification step (typically using 1M NaOH) to cleave this side chain and yield fumagillol [2]. This extra step not only reduces overall synthetic yield but also risks unwanted hydrolysis of the critical spiro-epoxide pharmacophore. Procuring pre-hydrolyzed fumagillol eliminates this low-yield deprotection step, providing an immediately functionalizable C-6 hydroxyl group for the reproducible manufacturing of stable MetAP2 inhibitors [3].

Thermal and Humidity Stability Advantage of Fumagillol-Derived Analogs

The primary procurement driver for fumagillol is its utility in generating derivatives that overcome the severe instability of the parent fumagillin. Quantitative stability studies demonstrate that parent fumagillin degrades rapidly, losing 30.37% of its purity when exposed to 37°C and 75% relative humidity over 28 days [1]. In contrast, stable carbamate derivatives synthesized directly from the C-6 alcohol of fumagillol exhibit drastically improved thermal profiles, degrading by only 10.95% under identical environmental stress conditions [1].

Evidence DimensionCompound degradation rate at 37°C and 75% relative humidity over 28 days
Target Compound DataFumagillol-derived carbamate analogs (10.95% degradation)
Comparator Or BaselineParent Fumagillin (30.37% degradation)
Quantified Difference~3-fold reduction in degradation rate for the fumagillol-derived analog
Conditions37°C, 75% relative humidity, 28-day stability assay

Procuring fumagillol allows chemists to immediately synthesize stable C-6 modifications, overcoming the severe shelf-life limitations that prevent the parent fumagillin from being a viable commercial therapeutic.

Precursor Efficiency and Avoidance of Epoxide Hydrolysis

The synthesis of potent anti-angiogenic agents like TNP-470 requires the functionalization of the C-6 position. When starting from fumagillin, chemists must first perform a saponification reaction using 1M NaOH to generate fumagillol [1]. This basic hydrolysis is hazardous to the molecule's integrity, as the critical spiro-epoxide is susceptible to ring-opening under harsh conditions, leading to biologically inactive byproducts like dihydroxyfumagillin [2]. By procuring fumagillol directly, the synthesis bypasses this aggressive deprotection step, allowing immediate reaction with electrophiles (e.g., chloroacetyl isocyanate for TNP-470) and preserving the structural integrity of the MetAP2-binding epoxide[1].

Evidence DimensionNumber of synthetic steps and exposure to basic hydrolysis
Target Compound DataFumagillol (Direct functionalization, 0 saponification steps)
Comparator Or BaselineFumagillin (Requires 1M NaOH saponification, risking epoxide opening)
Quantified DifferenceElimination of a critical yield-reducing deprotection step
ConditionsPreparation of C-6 functionalized MetAP2 inhibitors

Direct procurement of fumagillol streamlines the manufacturing workflow and protects the sensitive spiro-epoxide pharmacophore from degradation during upstream processing.

Baseline MetAP2 Affinity as a Structural Integrity Metric

While fumagillol lacks the lipophilic side chain of its parent, it retains measurable affinity for its biological target, serving as a reliable metric for the integrity of the spiro-epoxide. In vitro assays show that fumagillol inhibits human METAP2 with an IC50 of 230 nM . In contrast, thermal or hydrolytic degradation products where the epoxide has been compromised (such as dihydroxyfumagillin) exhibit complete loss of biological activity [1].

Evidence DimensionHuman METAP2 Inhibition (IC50)
Target Compound DataFumagillol (IC50 = 230 nM)
Comparator Or BaselineEpoxide-hydrolyzed byproducts (e.g., dihydroxyfumagillin) (Biologically inactive)
Quantified DifferenceRetention of nanomolar affinity vs complete loss of activity
ConditionsIn vitro human METAP2 enzymatic assay

The baseline nanomolar activity of fumagillol confirms that the procured material possesses an intact, functional spiro-epoxide, ensuring it is a viable precursor for high-potency downstream derivatives.

Synthesis of Clinical-Grade MetAP2 Inhibitors

Fumagillol is the mandatory starting material for synthesizing advanced anti-angiogenic and anti-obesity candidates, such as TNP-470 and beloranib, where the C-6 alcohol is functionalized to improve pharmacokinetic properties [1].

Development of Stable Anti-Parasitic Agents

Due to the instability of fumagillin in the acidic environment of the stomach, fumagillol is utilized to synthesize stable carbamate and ester derivatives for the treatment of Giardia lamblia and microsporidiosis [2].

Production of Biotinylated Affinity Probes

The free C-6 hydroxyl group of fumagillol allows for the direct attachment of biotin linkers, enabling the creation of affinity chromatography reagents used to isolate and study MetAP2 and cellular permeability [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

282.18310931 Da

Monoisotopic Mass

282.18310931 Da

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

409OS4DE8W

Wikipedia

Fumagillol

Dates

Last modified: 08-15-2023
1: Grenning AJ, Snyder JK, Porco JA Jr. Remodeling of fumagillol: discovery of an oxygen-directed oxidative Mannich reaction. Org Lett. 2014 Feb 7;16(3):792-5. doi: 10.1021/ol4035269. Epub 2014 Jan 10. PubMed PMID: 24410175; PubMed Central PMCID: PMC3927640.
2: Balthaser BR, Maloney MC, Beeler AB, Porco JA Jr, Snyder JK. Remodelling of the natural product fumagillol employing a reaction discovery approach. Nat Chem. 2011 Dec;3(12):969-73. PubMed PMID: 22213919; PubMed Central PMCID: PMC3254213.
3: Yamaguchi J, Toyoshima M, Shoji M, Kakeya H, Osada H, Hayashi Y. Concise enantio- and diastereoselective total syntheses of fumagillol, RK-805, FR65814, ovalicin, and 5-demethylovalicin. Angew Chem Int Ed Engl. 2006 Jan 23;45(5):789-93. PubMed PMID: 16365904.
4: Wang XH, Wang Z, Duan BC, Song JT, He JB, Ou LW, Zhang P. [Inhibitory effect of fumagillol combined with cyclophosphamide on metastasis of lung adenocarcinoma cell line LA795 xenograft in mice]. Ai Zheng. 2005 Dec;24(12):1448-52. Chinese. PubMed PMID: 16351790.
5: Jeong BS, Choi NS, Ahn SK, Bae H, Kim HS, Kim D. Total synthesis and antiangiogenic activity of cyclopentane analogues of fumagillol. Bioorg Med Chem Lett. 2005 Aug 1;15(15):3580-3. PubMed PMID: 15978809.
6: Kim D, Ahn SK, Bae H, Kim HS. A stereoselective asymmetric synthesis of antibiotic (-)-fumagillol using claisen rearrangement and intramolecular ester enolate alkylation as key steps. Arch Pharm Res. 2005 Feb;28(2):129-41. PubMed PMID: 15789740.
7: Koyanagi S, Nakagawa H, Kuramoto Y, Ohdo S, Soeda S, Shimeno H. Optimizing the dosing schedule of TNP-470 [O-(chloroacetyl-carbamoyl) fumagillol] enhances its antitumor and antiangiogenic efficacies. J Pharmacol Exp Ther. 2003 Feb;304(2):669-74. PubMed PMID: 12538820.
8: Vosburg DA, Weiler S, Sorensen EJ. Concise stereocontrolled routes to fumagillol, fumagillin, and TNP-470. Chirality. 2003 Feb;15(2):156-66. PubMed PMID: 12520508.
9: Boiteau JG, Van de Weghe P, Eustache J. A new, ring closing metathesis-based synthesis of (-)-fumagillol. Org Lett. 2001 Aug 23;3(17):2737-40. PubMed PMID: 11506622.
10: Singh Y, Morimoto J, Shikata N, Uemura Y, Hioki K, Tsubura A. Inhibitory Effect of the Angiogenesis Inhibitor O-(Chloroacetyl-carbamoyl)fumagillol(TNP-470) on Tumor Growth and Metastasis of Murine Mammary Tumor Cell Line (JYG-B)Inoculated in Female Nude Mice. Breast Cancer. 1996 Jun 28;3(2):105-110. PubMed PMID: 11091561.

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